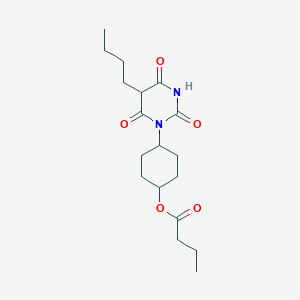![molecular formula C10H15NO2 B14698651 2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane CAS No. 20440-73-7](/img/structure/B14698651.png)
2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane is a chemical compound with a unique bicyclic structure. It is known for its interesting chemical properties and potential applications in various fields of scientific research. The compound’s structure consists of a bicyclo[2.2.1]heptane ring system with a nitromethylidene group attached, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane typically involves the reaction of 2,2-dimethylbicyclo[2.2.1]heptan-3-one with nitromethane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the nitromethylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro compounds.
Reduction: The nitromethylidene group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitromethylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the bicyclo[2.2.1]heptane ring.
Reduction: Amino derivatives of the bicyclo[2.2.1]heptane ring.
Substitution: Various substituted bicyclo[2.2.1]heptane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane involves its interaction with molecular targets through its nitromethylidene group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptane: Similar structure but lacks the nitromethylidene group.
Camphene: A bicyclo[2.2.1]heptane derivative with different substituents.
Norbornane: Another bicyclic compound with a similar ring system but different functional groups.
Uniqueness
2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane is unique due to the presence of the nitromethylidene group, which imparts distinct chemical reactivity and potential applications. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
20440-73-7 |
|---|---|
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H15NO2/c1-10(2)8-4-3-7(5-8)9(10)6-11(12)13/h6-8H,3-5H2,1-2H3 |
Clé InChI |
YSRRDKSJZLZZDU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C2)C1=C[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


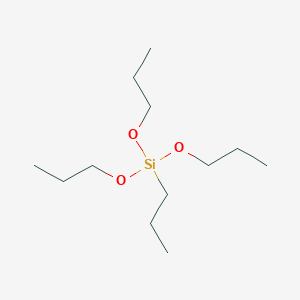

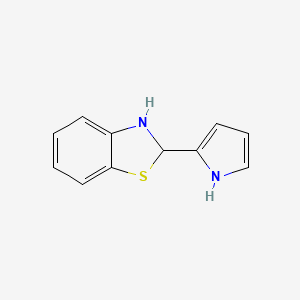
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
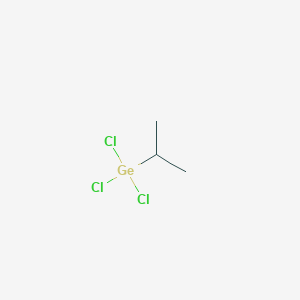
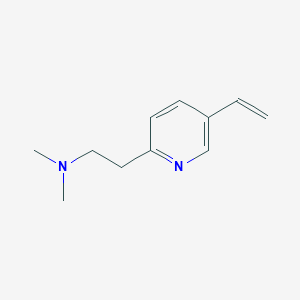
![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
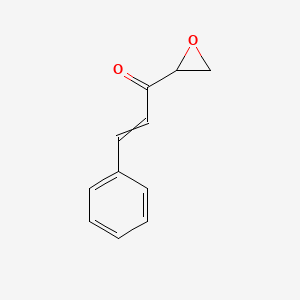
![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)
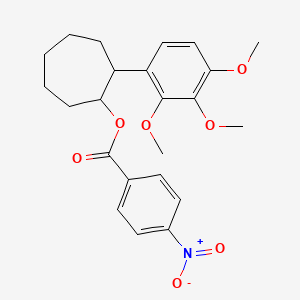
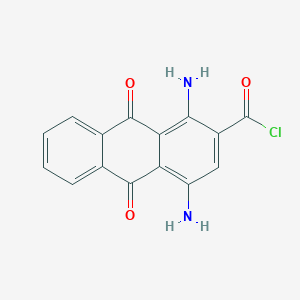
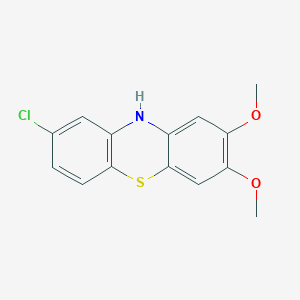
![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
